molecular formula C12H12BNO3S B11751287 (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

Cat. No.: B11751287
M. Wt: 261.11 g/mol
InChI Key: LQPVRQWWBOFYLW-UHFFFAOYSA-N
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Description

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the para position and a thiophene-2-carboxamido moiety linked via a methylene group. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form reversible covalent bonds with diols and amines, enabling applications in drug design, materials science, and sensing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The following analysis compares (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid with structurally or functionally related boronic acid derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

Key Compounds Analyzed:

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Contains a methoxyethyl phenoxy group.

3-((4-(Hydrazine Carbonyl)phenylimino)methyl)phenyl boronic acid (B3) (): Features a hydrazine-based Schiff base.

(4-Bromo-5-methylthiophen-2-yl)boronic acid (): Thiophene ring with bromo and methyl substituents.

Boronic acid-containing cis-stilbenes (): Combretastatin analogs with boronic acid substituents.

Physicochemical Properties

Compound Solubility Reactivity in Cross-Coupling Reference
Target Compound (hypothetical) Moderate (DMSO/ethanol) High (boronic acid for Suzuki reactions) -
B3 Soluble in DMSO/ethanol Limited (Schiff base stability)
(4-Bromo-5-methylthiophen-2-yl)boronic acid Low (halogenated) High (bromo group for further coupling)

Comparison Insights:

  • B3’s solubility in polar solvents () suggests the target compound may share similar solubility due to its carboxamide group. Thiophene-boronic acid hybrids () are typically less soluble but highly reactive in cross-couplings, whereas the target’s carboxamide could improve solubility without sacrificing reactivity.

Biological Activity

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes recent findings regarding its biological activity, including data tables, case studies, and detailed research findings.

Overview of Biological Activity

The compound has been studied for its effectiveness against various pathogens, particularly focusing on its antiviral and antibacterial properties. Research indicates that derivatives of thiophene, including this specific boronic acid derivative, exhibit promising results in inhibiting viral replication and bacterial growth.

Antiviral Activity

Recent studies have demonstrated that thiophene derivatives possess antiviral properties, particularly against the Ebola virus. In a study evaluating the antiviral efficacy of various thiophene derivatives, it was found that compounds with a piperidine moiety significantly enhanced antiviral activity against EBOV-GP-pseudotyped virus (pEBOV). The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), showed that certain thiophene derivatives had SI values indicating favorable therapeutic windows.

Table 1: Antiviral Activity of Thiophene Derivatives

CompoundEC50 (µM)CC50 (µM)SI (CC50/EC50)
Compound 10.07 ± 0.0516229
Compound 20.15 ± 0.0220133.33
Compound 30.09 ± 0.0118200

Data sourced from .

Antibacterial Activity

The compound's antibacterial properties have also been explored, particularly against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. A series of synthesized thiophene carboxamides showed varying degrees of antibacterial activity, with some exhibiting significant inhibitory effects on bacterial growth.

Case Study: Inhibition of ESBL-producing E. coli

In a recent study, a library of thiophene-2-carboxamides was synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives effectively inhibited the growth of ESBL-producing strains, suggesting their potential as therapeutic agents against resistant bacterial infections.

Table 2: Antibacterial Efficacy Against ESBL-producing E. coli

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound A8
Compound B16
Compound C4

Data sourced from .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For instance, phenylboronic acids have been shown to inhibit class A carbapenemases and class C cephalosporinases, which are crucial for bacterial resistance mechanisms. Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes, thereby restoring antibiotic susceptibility.

Q & A

Q. What are the optimal synthetic routes and purification methods for (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid?

Basic Research Question
The synthesis typically involves a multi-step process:

Coupling Reaction : React thiophene-2-carboxylic acid derivatives with a phenylboronic acid scaffold containing an aminomethyl group. For example, reductive amination using NaBH3_3CN in anhydrous methanol under inert atmospheres (N2_2) can link the thiophene carboxamide to the phenylboronic acid moiety .

Purification : Reverse-phase preparative HPLC is effective for isolating the final product, yielding high-purity (>95%) solids. Crystallization using ethyl acetate or acetonitrile/water mixtures can further enhance purity .
Key Considerations : Catalytic palladium or nickel complexes may improve coupling efficiency. Monitor reaction progress via TLC or LC-MS to optimize yield.

Q. How can researchers validate the purity and structural integrity of this compound?

Basic Research Question

  • Analytical Techniques :
    • LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acid derivatives) with a sensitivity range of 0.1–10 ppm. Use %RSD (<5%) to assess method precision .
    • Multinuclear NMR : Confirm structure via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, focusing on characteristic peaks (e.g., boronic acid protons at δ 8.07 ppm in DMSO, thiophene protons at δ 7.43–7.93 ppm) .
    • IR Spectroscopy : Verify amide C=O stretches (~1670 cm1^{-1}) and B-O bonds (~1350 cm1^{-1}) .
      Advanced Tip : Combine orthogonal methods (e.g., HRMS and X-ray crystallography) to resolve ambiguities in stereochemistry or boronate ester formation .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

  • Mechanistic Role : Acts as an arylboronic acid partner, forming carbon-carbon bonds with aryl halides via Pd0^0-catalyzed transmetallation. The thiophene-carboxamide group may sterically or electronically modulate reactivity .
  • Optimization :
    • Use Pd(PPh3_3)4_4 or SPhos ligands in THF/H2_2O at 80°C.
    • Preactivate the boronic acid with bases (e.g., K2_2CO3_3) to enhance nucleophilicity .
      Data Conflict Example : Variability in coupling efficiency may arise from boronic acid protodeboronation. Stabilize with ethylene glycol or reduce reaction temperature .

Q. How does the compound interact with biological systems, particularly enzymes?

Advanced Research Question

  • Binding Mechanisms : The boronic acid group forms reversible covalent bonds with diols (e.g., serine protease active sites) or α-hydroxy acids. This inhibits enzymes like autotaxin or proteases, with inhibition constants (Ki_i) in the µM range .
  • Experimental Design :
    • Perform fluorometric assays using substrates like AMC-peptides to measure inhibition kinetics.
    • Use ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics .
      Note : Steric hindrance from the thiophene-carboxamide group may reduce binding affinity compared to simpler arylboronic acids .

Q. What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage : Keep at -20°C in sealed, moisture-free containers under inert gas (N2_2 or Ar). Boronic acids hydrolyze in humid environments, forming boroxines .
  • Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions. Avoid aqueous buffers below pH 7, as acidic conditions accelerate degradation .
    Advanced Tip : Monitor stability via periodic NMR to detect hydrolysis (e.g., loss of B-OH peaks) .

Q. How can structural contradictions in NMR or MS data be resolved?

Advanced Research Question

  • Case Study : If 11B^{11}\text{B} NMR shows unexpected peaks, consider boronate ester formation with residual solvents (e.g., pinacol).
  • Resolution Strategies :
    • Use deuterated solvents to eliminate background signals.
    • Perform DOSY NMR to distinguish between monomeric and dimeric forms .
    • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. Can this compound be adapted for fluorescent sensing applications?

Advanced Research Question

  • Potential Adaptation : The boronic acid group binds diols (e.g., glucose), enabling use in fluorescent sensors. Modify carbon dots or quantum dots via hydrothermal synthesis, as demonstrated with phenylboronic acid .
  • Methodology :
    • Synthesize fluorescent conjugates by coupling the compound to carbon dots.
    • Measure fluorescence quenching upon glucose addition (detection range: 9–900 µM) .
      Challenge : The thiophene group may introduce competing electron transfer pathways, requiring optimization of spacer length .

Q. How should researchers address variability in analytical data (e.g., %RSD)?

Basic Research Question

  • Case Example : In LC-MS/MS, carboxy phenyl boronic acid showed higher %RSD (8.2%) than methyl derivatives (4.1%) due to ionization variability .
  • Mitigation :
    • Use internal standards (e.g., deuterated analogs) to normalize signal drift.
    • Optimize mobile phase pH (e.g., 0.1% formic acid) to enhance peak symmetry .
      Advanced Approach : Apply multivariate analysis (e.g., PCA) to identify confounding factors (temperature, column aging) .

Properties

Molecular Formula

C12H12BNO3S

Molecular Weight

261.11 g/mol

IUPAC Name

[4-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C12H12BNO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)

InChI Key

LQPVRQWWBOFYLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C2=CC=CS2)(O)O

Origin of Product

United States

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